4-(Piperidin-1-ylmethyl)phenol

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Secure your supply of 4-(Piperidin-1-ylmethyl)phenol, a crucial para-substituted phenolic scaffold for CNS drug discovery. Its unhindered para-hydroxyl enables facile esterification/etherification for chemical probe synthesis (fluorescent, biotinylated conjugates), impossible with sterically hindered analogs. This core is proven to yield high-affinity sigma-1 receptor ligands (Ki=7 nM). Using ortho- or meta-regioisomers will compromise target recognition; ensure experimental validity with the correct isomer. Ideal for SAR studies and in silico ADME model validation (logP 2.32, pKa 9.88).

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 73152-41-7
Cat. No. B1312872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylmethyl)phenol
CAS73152-41-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)O
InChIInChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
InChIKeyBPCKWVMOXOYTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) Procurement: Chemical Identity and Core Characteristics


4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) is a para-substituted phenolic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. It features a piperidine ring attached to a phenol group via a methylene bridge at the para position, endowing it with distinct physicochemical properties including a calculated logP of approximately 2.32 and a predicted pKa of ~9.88 [1]. This structural motif serves as a versatile scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and as an intermediate in the synthesis of sigma receptor ligands and enzyme inhibitors .

Why Generic Substitution of 4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) is Not Viable: The Case for Rigorous Comparator Assessment


Substituting 4-(Piperidin-1-ylmethyl)phenol with a seemingly similar analog, such as its ortho- or meta-substituted regioisomers (e.g., 2-(piperidin-1-ylmethyl)phenol or 3-(piperidin-1-ylmethyl)phenol), is not scientifically sound. The para-substitution pattern on the phenolic ring directly impacts electronic distribution, steric accessibility, and hydrogen-bonding capacity, which are critical for molecular recognition at biological targets . Furthermore, the presence of the unsubstituted phenolic hydroxyl group provides a unique reactive handle for derivatization (e.g., esterification, etherification) that is absent or altered in analogs bearing additional ring substituents like tert-butyl or methyl groups (e.g., 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol), which significantly alter lipophilicity and metabolic stability [1]. Direct, quantitative comparison is essential to avoid failed experiments and wasted procurement resources.

Quantitative Differentiation Guide for 4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) Procurement


Regioisomeric Specificity: Para-Substitution Enables Unique Molecular Interactions

The para-substitution of the piperidin-1-ylmethyl group on the phenol ring of 4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7) is critical for its utility as a building block. In contrast to ortho- or meta-substituted analogs (e.g., 2-(piperidin-1-ylmethyl)phenol, CAS 4764-13-0), the para-configuration minimizes steric hindrance around the phenolic hydroxyl group, maximizing its accessibility for subsequent chemical modifications . This structural distinction is not merely theoretical; it dictates the compound's ability to form specific intermolecular hydrogen bonds and engage in π-π stacking interactions essential for target binding in drug design .

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Synthetic Accessibility: A Versatile Scaffold for High-Throughput Derivatization

4-(Piperidin-1-ylmethyl)phenol is synthesized via robust and scalable methods, including reductive amination and alkylation reactions . This synthetic accessibility contrasts with more complex derivatives, such as 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol, which require additional synthetic steps and introduce significant steric bulk that can impede further derivatization [1]. The unsubstituted phenol ring of 4-(Piperidin-1-ylmethyl)phenol allows for straightforward functionalization to create diverse chemical libraries, a key advantage for drug discovery and chemical biology.

Organic Synthesis Medicinal Chemistry High-Throughput Chemistry

Physicochemical Profile: Predicted Aqueous Solubility and Lipophilicity for CNS Drug Design

The physicochemical properties of 4-(Piperidin-1-ylmethyl)phenol have been predicted using computational models. The estimated aqueous solubility at pH 7 and 25°C is 6–10 mg/L, derived from its calculated logP of 2.32 and logS of approximately -3.0 . This moderate lipophilicity, combined with a predicted pKa of 9.88±0.10 , places it within a favorable range for crossing the blood-brain barrier (BBB), as suggested by in silico models that classify it as BBB permeant . While these are predictions and not experimental measurements, they provide a basis for comparison against analogs with significantly different logP values, which would alter CNS penetration potential.

Physicochemical Properties ADME CNS Drug Discovery

Derivative Activity: High Affinity Sigma-1 Receptor Binding in Optimized Analogs

While direct biological activity data for the parent compound 4-(Piperidin-1-ylmethyl)phenol is limited in the public domain, its utility is demonstrated through potent derivatives. For example, a close structural analog, 4-[4-(4-fluoro-benzyloxymethyl)-piperidin-1-ylmethyl]-phenol (CHEMBL544147), exhibits high binding affinity for the sigma-1 receptor with a Ki of 7 nM [1]. This highlights the value of the 4-(piperidin-1-ylmethyl)phenol core as a privileged scaffold for developing potent sigma receptor ligands. In contrast, the parent compound itself lacks this optimized substituent and would be expected to have significantly lower affinity.

Sigma Receptor CNS Pharmacology Binding Affinity

Regioisomeric Impact on Physicochemical Properties: A Comparative Analysis

The position of the piperidin-1-ylmethyl substituent on the phenol ring directly influences the compound's physicochemical properties, which in turn affects its biological behavior. While experimental data for all regioisomers is not directly comparable, predicted values offer insight. 4-(Piperidin-1-ylmethyl)phenol has a predicted logP of 2.32 [1]. Although specific logP values for the ortho- and meta- isomers are not provided in the search results, it is a well-established principle in medicinal chemistry that regioisomers exhibit different lipophilicities and electronic distributions . These differences translate to variations in membrane permeability, protein binding, and metabolic stability, making the para-isomer a distinct chemical entity with unique properties.

Physicochemical Properties Regioisomerism QSAR

NMR Characterization: A Distinctive Fingerprint for Quality Control and Identity Verification

The ¹H NMR spectrum of 4-(Piperidin-1-ylmethyl)phenol provides a unique and verifiable fingerprint for confirming its identity and purity. The spectrum, recorded at 500 MHz in CDCl3, shows characteristic peaks: aromatic protons as multiplets between 7.14-7.03 and 6.62-6.53 ppm, a broad singlet for the phenolic OH at 6.75 ppm, a singlet for the benzylic CH2 at 3.41 ppm, a singlet for the piperidine ring protons adjacent to nitrogen at 2.49 ppm, and multiplets for the remaining piperidine protons between 1.66-1.42 ppm . This specific pattern distinguishes it from other regioisomers and derivatives, which would exhibit different chemical shifts and coupling patterns due to altered electronic environments. This data is crucial for procurement, as it allows for rigorous quality control upon receipt.

Analytical Chemistry NMR Spectroscopy Quality Control

Optimal Research and Industrial Applications for 4-(Piperidin-1-ylmethyl)phenol (CAS 73152-41-7)


Medicinal Chemistry: Sigma-1 Receptor Ligand Optimization

The 4-(piperidin-1-ylmethyl)phenol scaffold is a privileged starting point for developing high-affinity sigma-1 receptor ligands. As demonstrated by the derivative with a Ki of 7 nM, this core structure can be elaborated to achieve potent and selective receptor binding [1]. Procurement of the parent compound enables systematic SAR studies to optimize substituents for improved affinity, selectivity, and pharmacokinetic properties, directly addressing the need for novel CNS therapeutics.

Chemical Biology: Tool Compound Generation via Phenol Derivatization

The unhindered phenolic hydroxyl group of 4-(Piperidin-1-ylmethyl)phenol provides a convenient handle for rapid diversification. This allows for the facile synthesis of chemical probes (e.g., fluorescent conjugates, biotinylated analogs, photoaffinity labels) . This capability is critical for target identification, mechanism of action studies, and assay development, where a functionalizable scaffold is a key differentiator from analogs with blocked or less accessible reactive groups .

Analytical Chemistry: Use as a Reference Standard for Regioisomer Identification

The distinct ¹H NMR spectrum of 4-(Piperidin-1-ylmethyl)phenol, with its characteristic chemical shifts and splitting patterns , makes it an invaluable reference standard. Laboratories engaged in the synthesis of piperidine-containing compounds can use this data to unambiguously identify and quantify the para-isomer in reaction mixtures or final products. This application is essential for quality control in chemical production and for ensuring the purity of compounds used in biological assays.

Computational Chemistry: Validation of ADME Prediction Models

The availability of predicted physicochemical properties (logP = 2.32, pKa = 9.88) for 4-(Piperidin-1-ylmethyl)phenol [2] provides a valuable data point for validating and refining in silico ADME models. By comparing these predictions with experimental determinations (e.g., solubility, permeability), computational chemists can improve the accuracy of their models, leading to more reliable predictions for related CNS drug candidates .

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